6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
The compound 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a brominated oxazine derivative. Oxazines are heterocyclic compounds containing an oxygen and a nitrogen atom in a six-membered ring. The presence of bromine and a methyl group on the compound suggests potential reactivity and utility in various chemical reactions, particularly in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related benzo[b][1,4]oxazines has been reported to occur under mild conditions using ionic liquids as solvents, which can be easily separated and reused, indicating an environmentally friendly and efficient method for producing such compounds . Additionally, the synthesis of similar structures, such as 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, involves [3+2] cycloadditions with alkenes, leading to a variety of products . This suggests that the synthesis of 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one could potentially be achieved through similar cycloaddition reactions or by employing ionic liquids as a reaction medium.
Molecular Structure Analysis
Although the specific molecular structure of 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is not detailed in the provided papers, the crystal structure of a related compound, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, has been studied. It crystallizes in the monoclinic space group with extensive intermolecular hydrogen bonding . This information can be indicative of the potential crystalline nature and stability of the bromo-benzoxazinone derivatives.
Chemical Reactions Analysis
The compound 6-Bromo-2-methyl-3,1-benzoxazin-4-one, which is closely related to the compound of interest, exhibits chemoselectivity towards amines, Schiff bases, and azines, undergoing cleavage and nucleophilic attack leading to various reaction products . This suggests that 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one may also participate in similar reactions, potentially acting as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one are not explicitly described in the provided papers. However, the properties of similar compounds, such as benzoxazinotropones, have been studied. These compounds are believed to exist in the keto form based on spectral data and theoretical calculations, and they exhibit reactivity with diazomethane and acetic anhydride . This information can be extrapolated to suggest that the compound of interest may also have similar reactivity and exist in a stable form under certain conditions.
Scientific Research Applications
Antimicrobial Properties
- Synthesis for Antimicrobial Activity : Derivatives of benzo[b][1,4]oxazin-3(4H)-one, including those with bromine, have been synthesized and assessed for their antimicrobial activity against bacteria and fungi. Fluorine atoms in these compounds play a crucial role in enhancing their antimicrobial properties (Fang et al., 2011).
Synthetic Methodologies
- Innovative Synthesis Methods : Novel methods for synthesizing derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines, which are used in biology and medication, have been explored, utilizing 2-aminophenol as a starting material (詹淑婷, 2012).
- One-Pot Synthesis in Ionic Liquids : Benzo[b][1,4]oxazines have been synthesized using ionic liquids, offering advantages like good yields, short reaction times, and reusability of the ionic liquid (Soleimani et al., 2010).
Biological Evaluation
- Antitumor Activity : 6-Cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and evaluated for their effects on A549 lung cancer cell growth, showing potential for inducing autophagy and cell cycle arrest (Zhou et al., 2014).
- Platelet Aggregation Inhibition : Novel 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and tested for their ability to inhibit platelet aggregation, showing potential as inhibitors (Tian et al., 2012).
Antiviral Activities
- Antiviral and Cytotoxic Activities : Some derivatives have been evaluated for antiviral activity against viruses like HIV and HSV, with certain compounds exhibiting distinct antiviral activity (Selvam et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition Properties : The compound's derivatives have been studied for their corrosion inhibition properties on mild steel, showing significant efficiency depending on their nitrogen content and concentration (Kadhim et al., 2017).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXLDNTZFXDNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627030 | |
Record name | 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one | |
CAS RN |
221311-16-6 | |
Record name | 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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